molecular formula C13H15FO2 B13532789 1-(2-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid

1-(2-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid

Cat. No.: B13532789
M. Wt: 222.25 g/mol
InChI Key: SAKNZRRZWTYJNH-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a carboxylic acid group and a 2-fluoro-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methylbenzene and cyclopentanone.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a Friedel-Crafts acylation reaction, where cyclopentanone is reacted with 2-fluoro-4-methylbenzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Cyclization: The intermediate compound undergoes cyclization to form the cyclopentane ring structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(2-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors or enzymes in biological systems.

    Modulation of Pathways: Influence on signaling pathways and biochemical processes.

    Antioxidant Activity: Potential antioxidant properties that protect cells from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluoro-4-methoxyphenyl)cyclopentane-1-carboxylic acid
  • 1-(2-Fluorophenyl)cyclopentane-1-carboxylic acid
  • 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid

Uniqueness

1-(2-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid is unique due to the presence of both the fluoro and methyl substituents on the aromatic ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the cyclopentane ring and carboxylic acid group provides distinct properties that differentiate it from similar compounds.

Properties

Molecular Formula

C13H15FO2

Molecular Weight

222.25 g/mol

IUPAC Name

1-(2-fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C13H15FO2/c1-9-4-5-10(11(14)8-9)13(12(15)16)6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,15,16)

InChI Key

SAKNZRRZWTYJNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2(CCCC2)C(=O)O)F

Origin of Product

United States

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